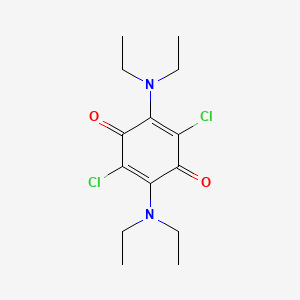

2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone

Overview

Description

2,5-Dichloro-3,6-bis(diethylamino)-1,4-benzoquinone is a halogenated quinone derivative characterized by two chlorine atoms at positions 2 and 5 and two diethylamino groups at positions 3 and 6 on the benzoquinone core. This compound belongs to a broader class of amino-substituted quinones, which are notable for their redox activity, electronic properties, and diverse biological applications, including anticancer, anti-prion, and catalytic activities . Its structure enables interactions with biological macromolecules, such as DNA and proteins, via electron transfer or alkylation mechanisms, depending on substituent effects .

Preparation Methods

The synthesis of 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone typically involves the reaction of chloranil (tetrachloro-1,4-benzoquinone) with diethylamine. The reaction is carried out in the presence of a condensing agent such as sodium acetate. The process involves the substitution of chlorine atoms on the chloranil molecule with diethylamino groups, resulting in the formation of the desired compound .

Chemical Reactions Analysis

2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : The compound serves as a versatile reagent in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions such as oxidation and substitution.

- Precursor for Other Compounds : It can act as a precursor for synthesizing other quinones and related compounds, which are important in various chemical processes.

Biological Applications

-

Anticancer Properties : Research indicates that 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

- Human Colon Adenocarcinoma : Demonstrated potent inhibitory effects on cell proliferation.

- Leukemia L1210 Cells : Active against these leukemia cells in laboratory settings.

-

Antimicrobial Activity : The compound has shown promising antimicrobial properties:

- Effective against Neisseria catarrhalis , suggesting potential applications in treating bacterial infections.

Cytotoxicity Studies

One notable study utilized human glioma-derived cell lines (SNB-1 and SNB-2), revealing selective mitochondrial destruction upon exposure to the compound. This effect correlated with significant cytotoxicity against glioma cells.

Comparative Studies

Studies comparing this compound with others have underscored the distinct reactivity and biological effects imparted by its specific diethylamino groups. These differences are crucial for understanding its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It can also interact with proteins and nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

A detailed comparison of 2,5-Dichloro-3,6-bis(diethylamino)-1,4-benzoquinone with structurally related quinones is presented below, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Substituent Differences

Physicochemical Properties

- Solubility: Diethylamino groups in the target compound increase lipophilicity (logP ~3.2) compared to carboxy-substituted derivatives (e.g., 8e, logP ~1.8) . Methylamino analogues (e.g., 2,5-dichloro-3,6-bis(methylamino)-1,4-benzoquinone) exhibit higher aqueous solubility due to reduced steric bulk .

- SCE) is less negative than AZQ (E₁ ≈ -0.62 V), favoring faster reduction and ROS generation .

Data Tables

Table 2. Physicochemical Comparison

Biological Activity

2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone is a synthetic organic compound belonging to the quinone class, characterized by its unique dichloro and diethylamino substituents. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of chloranil (tetrachloro-1,4-benzoquinone) with diethylamine in the presence of a condensing agent like sodium acetate. This substitution reaction results in the formation of this compound, which exhibits distinct chemical properties due to its substituents.

The biological activity of this compound is primarily attributed to its ability to undergo redox cycling. This process generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components such as proteins and nucleic acids. Additionally, the compound's interaction with mitochondrial membranes leads to mitochondrial dysfunction, contributing to its cytotoxic effects .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- Human Colon Adenocarcinoma : The compound showed potent inhibitory effects on the proliferation of human colon adenocarcinoma cells.

- Leukemia L1210 : It was also found to be active against L1210 leukemia cells in vitro .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties as well. Specifically:

- It exhibited inhibitory activity against Neisseria catarrhalis , indicating potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cytotoxicity Studies : A study utilizing human glioma-derived cell lines (SNB-1 and SNB-2) revealed selective mitochondrial destruction after exposure to the compound. This effect was correlated with significant cytotoxicity against glioma cells .

- Comparative Studies : When compared with similar compounds such as 2,5-Dichloro-3,6-bis(dibenzylamino)-p-hydroquinone and 2,5-Dichloro-3,6-bis(methylamino)-p-benzoquinone, it was noted that the specific diethylamino groups impart unique reactivity and biological effects that differentiate it from other derivatives.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2,5-dichloro-3,6-bis(diethylamino)-p-benzoquinone, and how do reaction conditions influence yield?

- Methodology : Optimize synthesis via nucleophilic substitution of chlorinated benzoquinone precursors with diethylamine. Monitor reaction progress using HPLC or UV-Vis spectroscopy to track amine substitution. Adjust temperature (e.g., 40–60°C) and solvent polarity (e.g., DMF or THF) to balance reaction kinetics and side-product formation .

- Data : Derivatives like barium or lanthanum salts (e.g., CAS 13435-46-6) require counterion exchange in aqueous/organic biphasic systems .

Q. How does photochemical instability affect experimental design for this compound?

- Methodology : Conduct controlled photodegradation studies using UV-Vis irradiation (e.g., 254 nm) to identify degradation products via LC-MS. Store samples in amber vials under inert gas (N₂/Ar) to minimize light/oxygen exposure .

- Contradiction : While Shimada et al. (2015) observed photodebenzylation in analogs, stability may vary with substituent electronic effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use FT-IR to confirm amine and quinone functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bending at ~1550 cm⁻¹). Pair with ¹H/¹³C NMR to resolve diethylamino and chloro substituents (e.g., δ ~3.4 ppm for N-CH₂) .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of this compound, and how can they be engineered?

- Methodology : Perform X-ray crystallography to identify hydrogen bonds (e.g., N-H···O=C) or π-π stacking. Apply Desiraju’s supramolecular synthon approach to predict co-crystal formation with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) .

- Data : Analogous benzoquinones exhibit bifurcated H-bonds (N-H···O and C-H···O) influencing lattice stability .

Q. How do structural modifications (e.g., counterion substitution) alter redox properties?

- Methodology : Compare cyclic voltammetry (CV) profiles of the parent compound with salts (e.g., barium vs. lanthanum). Correlate shifts in reduction potentials (E₁/₂) with counterion electronegativity and solvation effects .

- Example : Barium salts (CAS 13435-46-6) may stabilize semiquinone radicals due to cation-π interactions .

Q. What mechanisms underlie its potential allergenicity or toxicity in biological systems?

- Methodology : Use in vitro assays (e.g., KeratinoSens™) to assess skin sensitization via Nrf2/ARE pathway activation. Cross-validate with in silico tools (e.g., Derek Nexus) to predict reactive quinone intermediates forming protein adducts .

- Contradiction : Structural analogs like 2,5-dichloro-3,6-dihydroxy-p-benzoquinone show higher cytotoxicity due to enhanced redox cycling .

Q. Key Methodological Notes

Properties

IUPAC Name |

2,5-dichloro-3,6-bis(diethylamino)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2/c1-5-17(6-2)11-9(15)14(20)12(10(16)13(11)19)18(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOOCJFEYRUERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C(=O)C(=C(C1=O)Cl)N(CC)CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308360 | |

| Record name | 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23019-38-7 | |

| Record name | NSC203249 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.